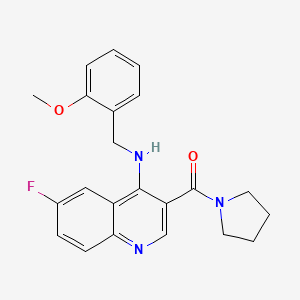
(6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone” is a chemical compound . It’s a part of a series of novel compounds synthesized for potential use against infections caused by Gram-positive pathogens .
Molecular Structure Analysis
The molecular structure of this compound includes a quinolin-3-yl group, a pyrrolidin-1-yl group, and a methoxybenzyl amino group . The exact structure is not provided in the search results.科学的研究の応用
Anticancer Potential
Quinoline derivatives are significantly researched for their anticancer properties. Compounds similar to (6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone, such as 2-anilino-3-aroylquinolines, have demonstrated remarkable antiproliferative activity against several human cancer cell lines, including lung and prostate cancer. These compounds inhibit tubulin polymerization, arrest the cell cycle at the G2/M phase, and induce apoptosis, highlighting their potential as anticancer agents (Srikanth et al., 2016).
Fluorescence and Labeling Applications
Fluorophore derivatives of quinolines, such as 6-methoxy-4-quinolone (6-MOQ), have been identified for their strong fluorescence in a wide pH range of aqueous media. These compounds are stable against light and heat, offering applications as fluorescent labeling reagents for biomedical analysis, including the determination of carboxylic acids (Hirano et al., 2004).
Antibacterial Activity
Fluoroquinolone derivatives exhibit potent antimicrobial activity against a wide range of Gram-negative and Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA). Variations in the quinolone nucleus and substituents have been explored to optimize their antibacterial efficacy and pharmacokinetic properties for potential use as antibacterial agents (Hong et al., 1997).
Enzyme Inhibition for Disease Treatment
Quinoline carboxamides have been identified as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, showing promise for therapeutic applications in diseases where ATM kinase plays a critical role. This includes developing treatments for cancer and potentially for neurodegenerative diseases, where ATM inhibition could be beneficial (Degorce et al., 2016).
作用機序
特性
IUPAC Name |
[6-fluoro-4-[(2-methoxyphenyl)methylamino]quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-28-20-7-3-2-6-15(20)13-25-21-17-12-16(23)8-9-19(17)24-14-18(21)22(27)26-10-4-5-11-26/h2-3,6-9,12,14H,4-5,10-11,13H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQBSYBJQOMCGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2393297.png)
![2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2393298.png)
![1-Methyl-4-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]pyrrolidin-2-one](/img/structure/B2393299.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2393300.png)
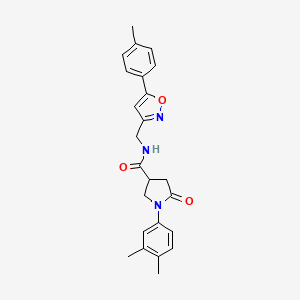
![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2393304.png)
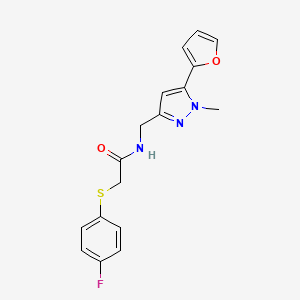
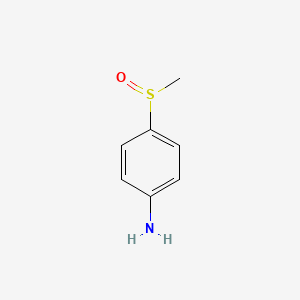
![N-(2-methoxyphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2393310.png)
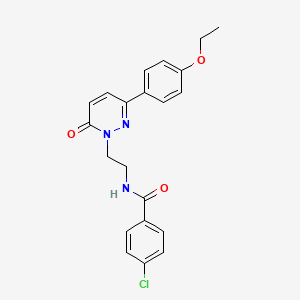
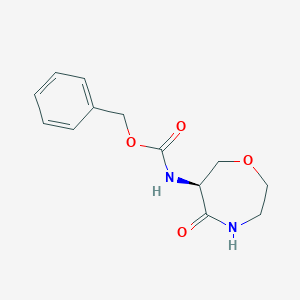
![(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-(2,4-dichlorophenyl)prop-2-en-1-one](/img/structure/B2393314.png)
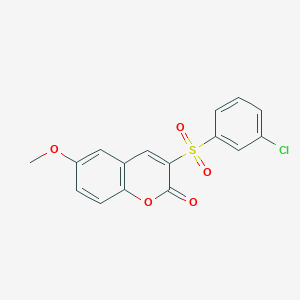
![N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2393320.png)